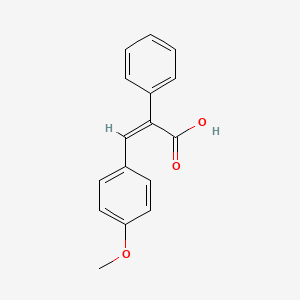

(2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid

Description

Properties

IUPAC Name |

(Z)-3-(4-methoxyphenyl)-2-phenylprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-19-14-9-7-12(8-10-14)11-15(16(17)18)13-5-3-2-4-6-13/h2-11H,1H3,(H,17,18)/b15-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHUQYXSTNXLJIW-PTNGSMBKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C(/C2=CC=CC=C2)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6968-77-0 | |

| Record name | NSC66265 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66265 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC39459 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39459 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Preparation Methods

Knoevenagel Condensation

Starting Materials : The synthesis begins with 4-methoxybenzaldehyde and phenylacetic acid or its derivatives.

-

- Base: Commonly used bases include piperidine or sodium ethoxide.

- Temperature: The reaction is usually performed at elevated temperatures (80-110 °C) for several hours.

-

$$

\text{4-Methoxybenzaldehyde} + \text{Malonic Acid} \xrightarrow{\text{Base}} \text{this compound}

$$

Alternative Methods

Other methods for synthesizing this compound include:

Perkin Reaction : This involves the reaction of an aromatic aldehyde with an acid anhydride in the presence of a base.

Michael Addition : This can be employed to introduce additional substituents on the phenyl ring, enhancing the compound's properties.

Detailed Procedure

A typical procedure for synthesizing this compound via Knoevenagel condensation is as follows:

Preparation of Reaction Mixture :

- Combine 4-methoxybenzaldehyde (10 mmol), malonic acid (10 mmol), and piperidine (0.5 mL) in a round-bottom flask.

- Heat the mixture to 85 °C and maintain this temperature for approximately 1 hour.

-

- After initial heating, reflux the mixture at around 110 °C for an additional 2 hours to ensure complete reaction.

Workup :

- Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

- Acidify with hydrochloric acid until pH reaches around 3-4.

- Filter the precipitate and wash with cold water.

-

- Dissolve the crude product in a dilute sodium hydroxide solution and re-acidify to precipitate pure this compound.

- Recrystallize from ethanol or ethyl acetate to obtain high-purity crystals.

Characterization

The synthesized compound can be characterized using various spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) : Used to confirm the structure by analyzing chemical shifts corresponding to hydrogen and carbon atoms in the molecule.

Infrared Spectroscopy (IR) : To identify functional groups present in the compound based on characteristic absorption bands.

Mass Spectrometry (MS) : To determine molecular weight and confirm the identity of the compound.

Data Summary

The following table summarizes key data related to the preparation methods of this compound:

| Method | Starting Materials | Base Used | Temperature | Yield (%) |

|---|---|---|---|---|

| Knoevenagel Condensation | 4-Methoxybenzaldehyde, Malonic Acid | Piperidine | 85 °C (initial), Reflux at 110 °C | Up to 85% |

| Perkin Reaction | 4-Methoxybenzaldehyde, Acetic Anhydride | Sodium Acetate | Varies | Varies |

| Michael Addition | Various phenolic compounds | Varies | Varies | Varies |

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.

Reduction: The double bond in the acrylic acid moiety can be reduced to a single bond using hydrogenation catalysts such as palladium on carbon.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas in the presence of palladium on carbon.

Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

Oxidation: 3-(4-Hydroxyphenyl)-2-phenylacrylic acid.

Reduction: 3-(4-Methoxyphenyl)-2-phenylpropanoic acid.

Substitution: 3-(4-Nitrophenyl)-2-phenylacrylic acid or 3-(4-Bromophenyl)-2-phenylacrylic acid.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that derivatives of 3-phenylacrylic acid, including (2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid, exhibit promising anticancer properties. A study highlighted the synthesis of this compound as part of a screening for anticancer agents, revealing its potential effectiveness against various cancer cell lines .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. The presence of the methoxy group in the phenyl ring enhances its biological activity, making it a candidate for developing anti-inflammatory drugs .

Synthesis and Derivative Studies

Synthesis of Novel Derivatives

The synthesis of this compound has led to the creation of several derivatives that have been tested for biological activity. For instance, new α-phenylcinnamic acid derivatives synthesized from this compound have shown selective protection of purine nucleosides, which are crucial in genetic research and therapeutic applications .

| Derivative | Biological Activity | Reference |

|---|---|---|

| 4-methoxy-α-phenylcinnamic acid | Protects amino groups in nucleosides | |

| 3-phenylacrylic acid derivatives | Anticancer properties |

Case Studies

Case Study 1: Anticancer Screening

In a study focused on the anticancer potential of various phenylacrylic acid derivatives, this compound was synthesized and tested against glioma cells. The results indicated significant inhibition of cell proliferation, suggesting its utility as a lead compound in cancer therapy .

Case Study 2: Selective Protection in Nucleoside Chemistry

Another study explored the use of this compound for the selective protection of purine nucleosides during synthesis processes. The derivatives demonstrated stability under acidic conditions, which is essential for maintaining the integrity of nucleoside structures during chemical reactions .

Mechanism of Action

The mechanism of action of (2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid involves its interaction with various molecular targets and pathways. The methoxy group can donate electrons, enhancing the compound’s ability to scavenge free radicals and reduce oxidative stress. Additionally, the phenylacrylic acid moiety can interact with enzymes and receptors involved in inflammatory pathways, potentially modulating their activity and reducing inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Methoxy vs. Hydroxy Groups

Ferulic Acid (E)-3-(4-hydroxy-3-methoxyphenyl)-2-propenoic acid (CAS 1135-24-6; C₁₀H₁₀O₄) shares a cinnamic acid backbone but differs in substituents: a hydroxyl group at C3 and a methoxy group at C4 of the phenyl ring. This structural variation enhances polarity and antioxidant capacity, making ferulic acid widely used in cosmetics, supplements, and food preservation .

Table 1: Substituent Comparison

| Compound | Substituents | Applications |

|---|---|---|

| (2Z)-3-(4-Methoxyphenyl)-... | 4-OCH₃, α-phenyl | Anticancer intermediate |

| Ferulic Acid | 3-OH, 4-OCH₃ | Antioxidant, cosmetics |

Stereoisomerism: Z vs. E Configurations

The Z-isomer of 3-(4-methoxyphenyl)-2-phenylacrylic acid has been isolated alongside its E-isomer in Astraea lobata, a medicinal plant . For example, E-isomers often exhibit greater stability in planar conformations, which may enhance interactions with enzymes or receptors. However, the Z-isomer’s bent structure could favor unique pharmacological pathways, such as selective inhibition of cancer cell proliferation .

Table 2: Stereochemical Comparison

| Compound | Configuration | Biological Role |

|---|---|---|

| (2Z)-3-(4-Methoxyphenyl)-... | Z | Anticancer research |

| (E)-3-(4-Methoxyphenyl)-... | E | Understudied (natural source) |

Heterocyclic Derivatives

(Z)-3-(4-Oxo-1,4-dihydroquinolin-3-yl)-2-phenylacrylic acid incorporates a quinolinone moiety instead of the 4-methoxyphenyl group. The quinolinone group also increases molecular rigidity, which may improve binding to DNA or proteins compared to the title compound’s flexible structure .

Ester and Amide Derivatives

2-P-methoxyphenyl-3-phenylacrylic acid, 3-tropanyl ester hydrochloride (CAS 6701-70-8) demonstrates how esterification alters pharmacokinetics. The tropanyl ester group increases lipophilicity, likely improving blood-brain barrier penetration for neurological applications . In contrast, the free carboxylic acid group in the title compound may favor ionic interactions in aqueous environments, such as enzyme active sites.

Biological Activity

(2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid is an organic compound with a phenylacrylic acid structure, notable for its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C16H16O3

- Molecular Weight : 272.30 g/mol

- Structural Features : The compound features a double bond between the second and third carbon atoms in the chain, contributing to its Z configuration (cis isomer). The presence of the methoxy group enhances lipophilicity, which may influence its biological properties.

Biological Activities

This compound exhibits several biological activities:

- Antioxidant Activity : This compound has been shown to scavenge free radicals, suggesting potential applications in combating oxidative stress.

- Anti-inflammatory Properties : Preliminary studies indicate that it may modulate inflammatory pathways, although specific mechanisms remain to be fully elucidated.

- Anticancer Potential : Some derivatives of phenylacrylic acids have demonstrated anticancer activity. While direct evidence for this compound is limited, its structural relatives have shown promise in inhibiting cancer cell proliferation .

The biological activity of this compound is attributed to its structural features:

- Interaction with Enzymes : The compound may interact with various enzymes involved in metabolic pathways, potentially influencing cellular functions such as signaling and gene expression.

- Modulation of Cellular Metabolism : It can alter the activity of key metabolic enzymes, thereby affecting overall cellular metabolism and function.

- Binding Affinity : Research indicates that the compound may bind to biological targets, leading to changes in cellular processes. Its methoxy group is particularly significant for enhancing binding affinity due to increased lipophilicity.

Case Studies and Research Findings

Several studies have explored the biological activities and potential applications of this compound:

Q & A

Q. What synthetic methodologies are recommended for achieving high stereochemical purity in (2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid?

The compound is typically synthesized via Knoevenagel condensation between 4-methoxybenzaldehyde and phenylacetic acid derivatives. To ensure Z-configuration dominance, reaction conditions such as catalyst choice (e.g., piperidine or ammonium acetate) and solvent polarity must be optimized. Post-synthesis, stereochemical purity should be verified using X-ray crystallography, as demonstrated in structural studies of analogous Z-isomers .

Q. How can the structure of this compound be unambiguously confirmed using spectroscopic and crystallographic techniques?

- NMR Spectroscopy : and NMR can identify key signals, such as the α,β-unsaturated carboxylic proton (δ ~12-14 ppm) and methoxy group (δ ~3.8 ppm). Coupling constants () between vinyl protons (typically 12-14 Hz for Z-isomers) help distinguish stereochemistry.

- X-ray Crystallography : Single-crystal analysis using SHELX software provides definitive confirmation of the Z-configuration and dihedral angles between aromatic rings. WinGX and ORTEP suites are recommended for data refinement and visualization .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula accuracy .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

Anticancer potential can be screened via cytotoxicity assays (e.g., MTT or SRB) against cancer cell lines, with IC determination. Anti-inflammatory activity may be assessed using COX-2 inhibition assays. Ensure purity (>95% by HPLC) to avoid confounding results .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) elucidate the mechanism of action for this compound’s anticancer activity?

Molecular docking studies using software like AutoDock Vina or Schrödinger Suite can predict interactions with biological targets (e.g., tyrosine kinases or DNA topoisomerases). Focus on the methoxyphenyl and acrylic acid moieties as potential binding motifs. Validate predictions with in vitro enzymatic assays and compare results with structurally similar bioactive derivatives .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Discrepancies may arise from variations in:

- Stereochemical purity : Confirm Z/E ratio via HPLC or chiral chromatography.

- Solubility : Use DMSO or cyclodextrin-based carriers to improve bioavailability in assays.

- Cell line specificity : Conduct pan-cancer cell line screens to identify responsive models. Cross-reference data with crystallographic and spectroscopic validation to ensure compound integrity .

Q. How does the compound’s Z-configuration influence its photophysical properties and potential applications in materials science?

The Z-isomer’s planar structure and extended π-conjugation enhance UV-Vis absorption maxima, making it suitable for organic photovoltaic studies. Time-dependent density functional theory (TD-DFT) calculations can correlate experimental spectral data with electronic transitions. Compare with E-isomer analogs to quantify configuration-dependent effects .

Q. What protocols are recommended for crystallizing this compound to facilitate structural analysis?

- Solvent selection : Use slow evaporation in polar aprotic solvents (e.g., DMF/EtOH mixtures).

- Temperature control : Crystallize at 4°C to promote lattice formation.

- Data collection : Employ a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Refinement via SHELXL-2018/3 ensures accurate anisotropic displacement parameters .

Methodological Resources

- Spectral Databases : ChemSpider (ID 12689) and NIST Chemistry WebBook provide reference NMR, IR, and mass spectra .

- Crystallography Tools : SHELX, WinGX, and ORTEP for Windows are essential for structure solution and refinement .

- Biological Assays : Protocols for MTT (cell viability) and COX-2 inhibition are detailed in Journal of Medicinal Chemistry and Bioorganic & Medicinal Chemistry Letters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.